3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries.
Chemical Reactions Analysis
3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, like other benzamide derivatives, can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro and oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein binding.
Medicine: Benzamide derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is not well-documented. benzamide derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other benzamide derivatives:
Indole derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Nitro compounds: These compounds are known for their reactivity and are used in various chemical syntheses.
3-Nitro-1,2,4-triazol-5-one: This compound is a high-energy material with explosive properties.
The uniqueness of this compound lies in its specific structure, which combines a nitro group, a piperidinyl group, and a benzamide moiety, potentially offering unique reactivity and biological activity.
Properties
IUPAC Name |
3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-9-1-2-10-20(17)15-7-4-6-14(12-15)19-18(23)13-5-3-8-16(11-13)21(24)25/h3-8,11-12H,1-2,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIRYNGOFUIWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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